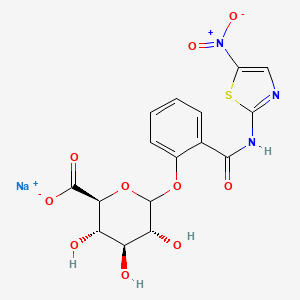

Tizoxanide glucuronide,sodium salt

Description

BenchChem offers high-quality Tizoxanide glucuronide,sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tizoxanide glucuronide,sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14N3NaO10S |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15?;/m0./s1 |

InChI Key |

HJXNHPDNJXKILF-YJYGSKBTSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Tizoxanide Glucuronide Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tizoxanide glucuronide sodium salt (CAS 221287-83-8) is the principal phase II metabolite of the broad-spectrum antiparasitic and antiviral drug, nitazoxanide. Following oral administration, nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide. Subsequently, tizoxanide undergoes extensive glucuronidation to form tizoxanide glucuronide, a more water-soluble conjugate that is readily eliminated from the body.[1][2] Understanding the physicochemical properties, metabolic fate, and analytical quantification of tizoxanide glucuronide is paramount for researchers and drug development professionals engaged in the study of nitazoxanide's pharmacokinetics, efficacy, and safety profile. This in-depth technical guide provides a comprehensive overview of tizoxanide glucuronide sodium salt, from its metabolic origins to its critical role as a reference standard in bioanalytical assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of tizoxanide glucuronide sodium salt is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 221287-83-8 | [3][4] |

| Molecular Formula | C₁₆H₁₄N₃NaO₁₀S | [5][6] |

| Molecular Weight | 463.35 g/mol | [5][6] |

| Synonyms | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-((5-nitrothiazol-2-yl)carbamoyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate | [4][5] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Expected to have higher aqueous solubility than tizoxanide | [7] |

| Storage Temperature | -20°C | [4] |

Metabolic Pathway and Biological Significance

The journey of nitazoxanide in the body is a multi-step process culminating in the formation of tizoxanide glucuronide. This metabolic cascade is critical to the drug's disposition and clearance.

Following oral administration, nitazoxanide is not detected in plasma as it is rapidly hydrolyzed by esterases into its active metabolite, tizoxanide (desacetyl-nitazoxanide).[1][8] Tizoxanide is highly bound to plasma proteins (greater than 99.9%).[2] The primary route of tizoxanide metabolism is conjugation with glucuronic acid, a process known as glucuronidation.[1][2] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and small intestine.[9] Specifically, in humans, UGT1A1 and UGT1A8 have been identified as the main isoforms responsible for the glucuronidation of tizoxanide.[9] The resulting tizoxanide glucuronide is then excreted in the urine and bile.[1][2]

In Vitro Activity: A Comparative Perspective

While tizoxanide is the primary active metabolite of nitazoxanide, tizoxanide glucuronide has also been investigated for its biological activity. The following table summarizes the comparative in vitro activities of nitazoxanide, tizoxanide, and tizoxanide glucuronide against various pathogens.

| Organism | Nitazoxanide (MIC₅₀ mg/L) | Tizoxanide (MIC₅₀ mg/L) | Tizoxanide Glucuronide (MIC₅₀ mg/L) | Key Findings | Source |

| Cryptosporidium parvum | 1.2 | 22.6 | 2.2 | Nitazoxanide and tizoxanide glucuronide strongly inhibit asexual and sexual stages, while tizoxanide has limited activity. | [10] |

| Anaerobic Bacteria (Bacteroides fragilis group) | 0.5 (MIC₉₀) | Similar to nitazoxanide | Not reported | Tizoxanide was generally less effective than nitazoxanide against a broad range of anaerobes. | [11] |

| Giardia intestinalis | More active than metronidazole | 8 times more active than metronidazole | Not reported | Tizoxanide is highly active against metronidazole-susceptible isolates. | [12] |

| Entamoeba histolytica | More active than metronidazole | Almost twice as active as metronidazole | Not reported | Tizoxanide shows significant activity against both susceptible and less susceptible isolates. | [12] |

| Trichomonas vaginalis | More active than metronidazole | More active than metronidazole | Not reported | Both nitazoxanide and tizoxanide are more active than metronidazole. | [12] |

These findings suggest that while tizoxanide is the major contributor to the systemic antiparasitic activity of nitazoxanide, the parent drug and its glucuronide metabolite may also play a role, particularly in the gastrointestinal tract.[13]

Synthesis of Tizoxanide Glucuronide Sodium Salt: A Plausible Protocol

The chemical synthesis of tizoxanide glucuronide sodium salt is a multi-step process. While a detailed, publicly available protocol is scarce, a plausible four-step synthesis can be devised based on existing literature, commencing from benzyl salicylate.[14]

Step 1: Synthesis of Tizoxanide

Tizoxanide can be prepared by the acidic hydrolysis of nitazoxanide.

-

Reflux 100 mg of nitazoxanide with 100 mL of 1M hydrochloric acid at 100°C for 3 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:ammonia solution:glacial acetic acid (95:5:1:1 by volume, pH 5.8).

-

Filter the resulting precipitate and wash it with distilled water (4 x 3 mL).

-

Dry the precipitate at room temperature to yield tizoxanide.

Step 2-4: Glucuronidation and Salt Formation (Hypothetical)

The subsequent steps would involve the coupling of tizoxanide with a protected glucuronic acid derivative, followed by deprotection and conversion to the sodium salt. This process is analogous to the synthesis of other glucuronides.

-

Protection of Glucuronic Acid: Commercially available D-glucurono-3,6-lactone can be converted to a protected form, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.

-

Coupling Reaction: The protected glucuronyl bromide is then coupled with tizoxanide in the presence of a suitable catalyst (e.g., a silver or mercury salt) to form the protected tizoxanide glucuronide.

-

Deprotection and Salt Formation: The protecting groups (acetyl and methyl ester) are removed under basic conditions (e.g., sodium methoxide in methanol), followed by saponification of the ester. The final product is then isolated as the sodium salt.

Analytical Methodologies for Quantification in Biological Matrices

Accurate and sensitive quantification of tizoxanide and tizoxanide glucuronide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Detailed LC-MS/MS Protocol for Plasma Analysis

This protocol is a composite of validated methods described in the literature.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of tizoxanide or another suitable compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate tizoxanide and tizoxanide glucuronide.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tizoxanide: Precursor ion (m/z) -> Product ion (m/z)

-

Tizoxanide Glucuronide: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

4. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Application as a Reference Standard

Tizoxanide glucuronide sodium salt is commercially available and serves as a critical reference standard for the accurate quantification of the metabolite in biological samples.[12] Its use is indispensable for:

-

Method Development and Validation: Establishing the linearity, accuracy, and precision of analytical methods.

-

Pharmacokinetic Studies: Determining the concentration-time profile of the metabolite in plasma, urine, and other matrices.

-

Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of nitazoxanide.

-

Metabolism Studies: Identifying and quantifying the metabolites of nitazoxanide in various in vitro and in vivo systems.

Preparation of Standard Solutions:

-

Accurately weigh a suitable amount of tizoxanide glucuronide sodium salt.

-

Dissolve the compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the appropriate matrix (e.g., blank plasma) or mobile phase to prepare calibration standards and quality control samples at various concentration levels.

Conclusion

Tizoxanide glucuronide sodium salt, as the major metabolite of nitazoxanide, is a key molecule in understanding the disposition of this important therapeutic agent. This technical guide has provided a comprehensive overview of its physicochemical properties, metabolic formation, in vitro activity, and analytical determination. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigations into the pharmacokinetics and therapeutic applications of nitazoxanide. The continued availability of high-purity tizoxanide glucuronide sodium salt as a reference standard will be crucial for ensuring the quality and accuracy of these future studies.

References

-

U.S. Food and Drug Administration. Nitazoxanide Tablets Label.

-

Drugs.com. Nitazoxanide: Package Insert / Prescribing Information / MOA.

-

Hanioka, N., et al. (2024). Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 283, 109962.

- Broekhuysen, J., et al. (2002). Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses. International Journal of Clinical Pharmacology and Therapeutics, 40(5), 213-220.

-

Axios Research. Tizoxanide-d4 Glucuronide.

-

LGC Standards. Tizoxanide Glucuronide Sodium Salt.

-

MedchemExpress. Tizoxanide-d4 glucuronide.

-

Taylor & Francis. Tizoxanide – Knowledge and References.

-

Sigma-Aldrich. Tizoxanide Glucuronide Sodium Salt.

-

Santa Cruz Biotechnology. Tizoxanide-d4 Glucuronide Sodium Salt.

-

WikiDoc. Nitazoxanide clinical pharmacology.

-

Clinivex. Tizoxanide-d4 Glucuronide Sodium Salt.

-

Clinivex. Buy Tizoxanide Glucuronide Sodium Salt in USA & Canada.

-

White, A. C. (2005). Nitazoxanide: A New Thiazolide Antiparasitic Agent. Clinical Infectious Diseases, 40(8), 1173–1177.

-

Lotusfeet Pharma. Tizoxanide Glucuronide, Sodium Salt.

-

Santa Cruz Biotechnology. Tizoxanide Glucuronide, Sodium Salt.

-

RBFHSS. View of Bioequivalence of two oral formulations of nitazoxanide in healthy volunteers.

- Stockis, A., et al. (1996). Nitazoxanide: Pharmacokinetics and metabolism in man. International Journal of Clinical Pharmacology and Therapeutics, 34(1), 349-351.

- Rossignol, J. F., & Stachulski, A. V. (2019). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 164, 1-13.

-

Simson Pharma Limited. Tizoxanide Glucuronide, Sodium Salt.

- Theodos, C. M., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Journal of Antimicrobial Chemotherapy, 46(1), 57-60.

-

U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s).

-

CymitQuimica. CAS 296777-75-8: Tizoxanide glucuronide.

-

RBFHSS. Bioequivalence of two oral formulations of nitazoxanide in healthy volunteers.

-

Theodos, C. M., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Journal of Antimicrobial Chemotherapy, 46(1), 57-60.

- Rossignol, J. F., & Stachulski, A. V. (1999). Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide. Journal of Chemical Research, Synopses, (7), 412-413.

-

Wikipedia. Tizoxanide.

- Stachulski, A. V., et al. (2016). Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Bioorganic & Medicinal Chemistry Letters, 26(22), 5469-5474.

-

IJCRT.org. Reported Analytical Methods for Nitazoxanide: A Review.

-

BenchChem. Establishing Bioequivalence of Nitazoxanide Formulations: A Comparative Guide Based on Tizoxanide and Tizoxanide Glucuronide Lev.

-

BenchChem. Application Note: Quantification of Tizoxanide Glucuronide in Tissue Homogenates by LC-MS/MS.

- Hegazy, M. A., et al. (2014). Determination of tizoxanide, the active metabolite of nitazoxanide, by micellar liquid chromatography using a monolithic column. Application to pharmacokinetic studies. Analytical Methods, 6(1), 239-247.

- Al-Huniti, M. H., & Li, J. (2018). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. AAPS J, 20(4), 74.

- Dubreuil, L., et al. (1996). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 40(9), 2266-2270.

- Stachulski, A. V., et al. (2021). Synthesis, Antiviral activity, Preliminary Pharmacokinetics and Structural Parameters of Thiazolide Amine Salts. Molecules, 26(16), 5035.

-

Wikipedia. Glucuronosyltransferase.

- Dubreuil, L., et al. (1996). In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms. Antimicrobial Agents and Chemotherapy, 40(9), 2266-2270.

- Czerwinski, M. (2020). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.

- Miners, J. O., & Mackenzie, P. I. (2010). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 42(4), 471-479.

- Hernandez-Campos, A., et al. (2019). Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression. Molecules, 24(15), 2728.

- Hegazy, M. A., et al. (2014). Determination of tizoxanide, the active metabolite of nitazoxanide, by micellar liquid chromatography using a monolithic column. Application to pharmacokinetic studies. Analytical Methods, 6(1), 239-247.

- Hegazy, M. A., et al. (2014). Determination of Tizoxanide, the Active Metabolite of Nitazoxanide, by Micellar Liquid Chromatography Using Monolithic Column. Application to Pharmacokinetic Studies. Analytical Methods, 6(1), 239-247.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The clinical antiprotozoal drug nitazoxanide and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Bioanalytical and Physicochemical Profiling of Tizoxanide Glucuronide Sodium Salt: A Comprehensive Technical Guide

Executive Summary

Nitazoxanide is a broad-spectrum thiazolide antiparasitic and antiviral agent. Following oral administration, the parent drug is rapidly hydrolyzed into its active circulating metabolite, tizoxanide, which is subsequently conjugated to form tizoxanide glucuronide[1]. For researchers conducting pharmacokinetic (PK) modeling, tissue distribution studies, and bioanalytical assays, utilizing highly pure reference standards is critical. Tizoxanide glucuronide is frequently synthesized and utilized as a sodium salt[2].

This technical guide details the physicochemical properties—specifically the molecular weight of tizoxanide glucuronide sodium salt (463.35 g/mol )—and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework for its quantification[3].

Physicochemical Profiling

Understanding the exact mass and molecular formula of the reference standard is paramount for accurate standard curve generation and mass spectrometry tuning. The sodium salt form is preferred for analytical standards due to its enhanced solubility and stability profiles compared to the free acid.

Table 1: Physicochemical Properties of the Nitazoxanide Metabolic Lineage

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| Tizoxanide | C₁₀H₇N₃O₄S | 265.25 | 173903-47-4 | Active Metabolite[4] |

| Tizoxanide Glucuronide | C₁₆H₁₅N₃O₁₀S | 441.37 | 296777-75-8 | Major Circulating Metabolite[5] |

| Tizoxanide Glucuronide Sodium Salt | C₁₆H₁₄N₃NaO₁₀S | 463.35 | 221287-83-8 | Analytical Reference Standard[6] |

Metabolic Pathway and Pharmacokinetics

Upon oral administration, nitazoxanide is rarely detected in systemic circulation. It undergoes rapid deacetylation by plasma esterases to form tizoxanide[7]. Tizoxanide is highly protein-bound (>99%) and is subsequently metabolized via UDP-glucuronosyltransferases. In humans, the UGT1A1 and UGT1A8 isoforms are the primary enzymes responsible for converting tizoxanide into tizoxanide glucuronide[8].

Metabolic conversion of nitazoxanide to tizoxanide glucuronide sodium salt.

Analytical Methodology: LC-MS/MS Quantification Protocol

To accurately quantify tizoxanide glucuronide in plasma, researchers must account for the salt factor when preparing stock solutions from the sodium salt reference standard. Because the molecular weight of the sodium salt is 463.35 g/mol and the free acid is 441.37 g/mol [5], a correction factor of ~0.952 (441.37 / 463.35) must be applied to determine the free-base equivalent concentration. Failure to correct for the sodium mass will result in a ~5% systematic underestimation of the metabolite in pharmacokinetic studies.

Step-by-Step LC-MS/MS Protocol

-

Stock Solution Preparation : Dissolve Tizoxanide Glucuronide Sodium Salt in 50% acetonitrile or DMSO to a concentration of 1.0 mg/mL (free-base equivalent).

-

Causality : The sodium salt is highly polar; utilizing a partially aqueous or DMSO solvent ensures complete dissolution without aggregation, which is critical for standard curve linearity and reproducible serial dilutions.

-

-

Protein Precipitation (Sample Extraction) : Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., glipizide or niclosamide)[9].

-

Causality : Acetonitrile rapidly denatures plasma proteins. Because tizoxanide metabolites are heavily protein-bound (>99%)[1], aggressive precipitation is required to disrupt binding pockets and release the analytes into the supernatant, ensuring high extraction recovery.

-

-

Centrifugation : Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality : High-speed cold centrifugation compacts the protein pellet tightly, preventing LC column clogging and preserving the thermal stability of the labile glucuronide conjugate.

-

-

Chromatographic Separation : Inject the purified supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution consisting of 5 mM ammonium formate buffer (with 0.05% formic acid) and acetonitrile[9].

-

Causality : The acidic aqueous phase ensures the glucuronic acid moiety remains in a consistent, un-ionized state during chromatography, preventing peak tailing and improving retention on the reversed-phase C18 column.

-

-

Mass Spectrometry Detection : Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 440.0 → 264.0 for Tizoxanide Glucuronide[9].

-

Causality : ESI- is optimal for glucuronic acid conjugates due to the readily deprotonated carboxylic acid moiety. The transition to 264.0 represents the collision-induced cleavage of the glucuronide moiety, leaving the core tizoxanide ion[9].

-

LC-MS/MS bioanalytical workflow for tizoxanide glucuronide quantification.

Bioanalytical Considerations for the Sodium Salt

When utilizing Tizoxanide Glucuronide Sodium Salt (CAS 221287-83-8)[6], it is critical to recognize that mass spectrometers analyze the ionized free molecule, not the salt complex. During negative electrospray ionization (ESI-), the sodium cation (Na⁺) dissociates, and the molecule is detected as the[M-H]⁻ ion at m/z 440[9]. The 463.35 g/mol mass is strictly for gravimetric weighing and molarity calculations during the initial formulation of the analytical standards.

References

-

[2] Title: Tizoxanide Glucuronide, Sodium Salt | CAS 221287-83-8. Source: Santa Cruz Biotechnology (SCBT). 2

-

[5] Title: GU120002: Tizoxanide-O-β-Glucuronide. Source: Sussex Research Laboratories Inc. 5

-

[6] Title: Tizoxanide Glucuronide Sodium Salt | 221287-83-8. Source: Sigma-Aldrich. 6

-

[4] Title: Nitazoxanide-impurities. Source: Pharmaffiliates. 4

-

[3] Title: Application Note: Quantification of Tizoxanide Glucuronide in Tissue Homogenates by LC-MS/MS. Source: BenchChem. 3

-

[1] Title: Nitazoxanide tablets Prescribing Information. Source: FDA (accessdata.fda.gov).1

-

[7] Title: Nitazoxanide: Package Insert / Prescribing Information / MOA. Source: Drugs.com. 7

-

[9] Title: Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry. Source: ResearchGate. 9

-

[8] Title: Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences.... Source: PubMed (NIH). 8

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sussex-research.com [sussex-research.com]

- 6. Tizoxanide Glucuronide Sodium Salt | 221287-83-8 [sigmaaldrich.com]

- 7. drugs.com [drugs.com]

- 8. Glucuronidation of tizoxanide, an active metabolite of nitazoxanide, in liver and small intestine: Species differences in humans, monkeys, dogs, rats, and mice and responsible UDP-glucuronosyltransferase isoforms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of the Pharmacological Activities of Tizoxanide and Tizoxanide Glucuronide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nitazoxanide (NTZ) is a broad-spectrum anti-infective agent that undergoes rapid and extensive metabolism following oral administration. It is first hydrolyzed to its primary active metabolite, tizoxanide (TIZ), which is responsible for much of its systemic antimicrobial and antiviral effects. Tizoxanide is subsequently conjugated to form tizoxanide glucuronide (TIZ-G), a metabolite traditionally viewed as an inactive product destined for elimination. However, emerging research, particularly in the context of parasitic infections, challenges this assumption. This technical guide provides an in-depth, comparative analysis of the pharmacological activities of tizoxanide and tizoxanide glucuronide, elucidating their distinct mechanisms of action, target specificities, and contributions to the overall therapeutic profile of nitazoxanide. We synthesize data from in vitro and metabolic studies, detail relevant experimental protocols, and provide a framework for understanding the complex interplay between these two key metabolites.

Introduction: The Metabolic Cascade of Nitazoxanide

Nitazoxanide is a first-in-class thiazolide agent approved for the treatment of infectious diarrhea caused by protozoa such as Giardia lamblia and Cryptosporidium parvum[1]. Its clinical utility also extends to a wide range of other protozoa, helminths, anaerobic bacteria, and viruses[2][3]. NTZ itself is a prodrug; it is not detected in plasma following oral administration[4][5]. Its therapeutic efficacy is mediated through its metabolites.

The metabolic pathway is a rapid, two-step process:

-

Deacetylation: Upon absorption, NTZ is quickly hydrolyzed by plasma esterases into its active deacetylated form, tizoxanide (TIZ)[5][6]. This conversion is nearly instantaneous, with the half-life of NTZ being approximately six minutes[7].

-

Glucuronidation: Tizoxanide, which is over 99% bound to plasma proteins, undergoes phase II metabolism, primarily through glucuronidation, to form tizoxanide glucuronide (TIZ-G)[5][7]. This process occurs in the liver and small intestine and results in a more water-soluble compound that is readily excreted in the urine and bile[3][5].

While TIZ has long been recognized as the principal pharmacologically active moiety, the role of TIZ-G has been shown to be more significant and nuanced than that of a simple inactive byproduct[8][9].

Caption: Metabolic pathway of Nitazoxanide.

Pharmacological Profile of Tizoxanide (TIZ)

Tizoxanide is the cornerstone of nitazoxanide's broad-spectrum activity against anaerobic pathogens and viruses.

Mechanism of Action: Antiparasitic and Antibacterial

The primary mechanism of tizoxanide against anaerobic protozoa and bacteria is the non-competitive inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme[4][6][10].

-

Causality: The PFOR enzyme is critical for the anaerobic energy metabolism of these organisms. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a central step in energy production[10][11]. By inhibiting this enzyme, tizoxanide effectively disrupts the pathogen's essential electron transfer reactions, leading to energy depletion and cell death[2][6]. This targeted disruption of a metabolic pathway absent in the human host is a key factor in the drug's selective toxicity.

Caption: Tizoxanide inhibits the PFOR enzyme.

Mechanism of Action: Antiviral

The antiviral activity of tizoxanide is not fully elucidated but is understood to be mechanistically distinct from its antiparasitic action. It appears to target host cell pathways rather than viral enzymes, which may explain its broad-spectrum activity and the lack of observed viral resistance[3][4].

-

Key Postulated Mechanisms:

-

Inhibition of Viral Protein Maturation: Studies on influenza virus have shown that tizoxanide blocks the post-translational maturation of the viral hemagglutinin glycoprotein, preventing proper viral assembly[2][3].

-

Host Immune Modulation: Tizoxanide can influence the host's inflammatory response by modulating the production of cytokines and chemokines[6].

-

Autophagy Stimulation: Tizoxanide has been shown to stimulate autophagy and inhibit mTORC1 signaling, a key cellular pathway that many viruses manipulate for their replication[12].

-

Spectrum of Activity

Tizoxanide demonstrates a wide range of activity, including:

-

Protozoa: Giardia lamblia, Cryptosporidium parvum (sporozoites and oocysts), Entamoeba histolytica, Trichomonas vaginalis[5][10].

-

Anaerobic Bacteria: Clostridium difficile, Bacteroides fragilis group, Helicobacter pylori[3][10].

-

Viruses: Influenza, Rotavirus, Norovirus, Coronaviruses, Hepatitis B, and Hepatitis C[3][4].

Pharmacological Profile of Tizoxanide Glucuronide (TIZ-G)

While glucuronidation is typically a detoxification pathway that renders compounds inactive, TIZ-G retains significant and specific pharmacological activity, particularly against Cryptosporidium parvum.

Antiparasitic Activity: A Surprising Efficacy

The most striking pharmacological feature of TIZ-G is its potent activity against the intracellular stages of C. parvum. An in-vitro study using HCT-8 human enterocytic cells provided a detailed comparison of the activity of NTZ, TIZ, and TIZ-G on the parasite's life cycle[8][9][13].

-

Stage-Specific Activity:

-

Tizoxanide (TIZ): Showed activity against the extracellular sporozoite penetration stage but had only limited effect on the intracellular development of the parasite[7][8][13].

-

Tizoxanide Glucuronide (TIZ-G): Had limited effect on sporozoite penetration but demonstrated strong inhibitory activity against the intracellular sexual stages of parasite development[8][9][13].

-

-

Causality and Clinical Implication: This differential activity suggests a synergistic contribution to the overall efficacy of nitazoxanide against cryptosporidiosis. Tizoxanide can act on extracellular parasites in the gut lumen, while TIZ-G, which is present systemically and excreted in bile, can target the established intracellular parasites within the enterocytes. This dual-pronged attack on different life cycle stages may be crucial for achieving clinical resolution.

Antibacterial and Antiviral Activity

In contrast to its potent anti-cryptosporidial effect, TIZ-G is generally considered to have slight to no significant antibacterial or antiviral activity[14]. This highlights its highly specific pharmacological profile compared to its parent compound, tizoxanide.

Enterohepatic Recirculation

TIZ-G is excreted into the intestinal lumen via bile. Gut microbiota possess β-glucuronidase enzymes that can cleave the glucuronide moiety, regenerating active tizoxanide directly at the site of infection. This process, known as enterohepatic recirculation, can prolong the local exposure of the gut to active TIZ, potentially enhancing its efficacy against enteric pathogens.

Caption: Enterohepatic recirculation of Tizoxanide.

Comparative Summary and Data Presentation

The distinct pharmacological profiles of tizoxanide and its glucuronide metabolite are critical for understanding the complete mechanism of nitazoxanide.

| Feature | Tizoxanide (TIZ) | Tizoxanide Glucuronide (TIZ-G) |

| Primary Role | Broad-spectrum systemic anti-infective | Specific anti-cryptosporidial agent; elimination product |

| PFOR Inhibition | Yes, primary mechanism vs. anaerobes[6][10] | No / Negligible |

| Antibacterial Activity | Broad activity against anaerobes[3] | Slight to none[14] |

| Antiviral Activity | Yes, acts on host cell pathways[3][4] | No / Negligible |

| C. parvum Activity | Active against extracellular sporozoites[8][13] | Highly active against intracellular sexual stages[8][9][13] |

| Water Solubility | Low | High |

| Metabolic Fate | Undergoes glucuronidation[5] | Excreted in urine and bile; subject to deconjugation in gut |

Quantitative Efficacy Data against Cryptosporidium parvum (In Vitro)

The following data from Theodos et al. (2000) illustrates the differential potency of the metabolites against C. parvum development in HCT-8 cells when added after sporozoite invasion.

| Compound | MIC₅₀ (mg/L) | Primary Target Stage(s) |

| Nitazoxanide (Parent) | 1.2 | Asexual Stages |

| Tizoxanide | 22.6 | Extracellular Sporozoites |

| Tizoxanide Glucuronide | 2.2 | Intracellular Sexual Stages |

| Source: Journal of Antimicrobial Chemotherapy[8][9][13] |

Key Experimental Protocols

Self-validating protocols are essential to dissect the distinct activities of these metabolites.

Protocol: In Vitro Stage-Specific Susceptibility of C. parvum

This protocol is designed to differentiate the activity of a compound against the various stages of the C. parvum life cycle.

-

Principle: By adding the test compounds at different time points relative to the initial infection of a host cell monolayer, one can isolate their effects on sporozoite invasion, intracellular asexual development (trophozoites), and intracellular sexual development.

-

Methodology:

-

Host Cell Culture: Culture human ileocecal adenocarcinoma (HCT-8) cells in 96-well plates until they form a confluent monolayer[15][16]. This provides a consistent biological substrate for parasite invasion and growth.

-

Oocyst Preparation: Sterilize C. parvum oocysts with a brief treatment of sodium hypochlorite, followed by washing. Induce excystation to release infectious sporozoites[15][16].

-

Infection & Timed Compound Addition:

-

Group A (Invasion): Add sporozoites and test compounds (TIZ, TIZ-G) simultaneously to the HCT-8 monolayer. After a 2-hour incubation, wash the cells and replace with compound-free medium[8][13]. This isolates the effect on parasite penetration.

-

Group B (Asexual Stage): Infect cells with sporozoites for 2 hours. Wash away extracellular parasites and add fresh medium containing the test compounds. Incubate for an additional period (e.g., 4 hours) before replacing with compound-free medium[8][13]. This targets early intracellular development.

-

Group C (Sexual Stage): Infect cells and allow the parasite to develop for 18 hours. Then, add fresh medium containing the test compounds and incubate for an additional period (e.g., 4 hours)[8][13]. This targets the later sexual stages.

-

-

Incubation: Incubate all plates for a total of 48 hours post-infection to allow for parasite development[15].

-

Quantification: Fix the cells and quantify parasite development using a quantitative method such as an alkaline phosphatase immunoassay or immunofluorescence microscopy with parasite-specific antibodies[8][15].

-

Analysis: Calculate the percent inhibition for each compound at each time point relative to untreated infected controls. This reveals which stage of the parasite life cycle is most sensitive to each metabolite.

-

Protocol: PFOR Enzyme Inhibition Assay (Spectrophotometric)

This cell-free assay directly measures the inhibitory effect of a compound on PFOR enzyme activity.

-

Principle: PFOR activity is monitored by the reduction of an artificial electron acceptor (e.g., methyl viologen or benzyl viologen), which changes color upon reduction. The rate of color change is proportional to enzyme activity[17][18][19].

-

Methodology:

-

Reagent Preparation: All steps must be performed under strict anaerobic conditions, as the enzyme is oxygen-sensitive. Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing all necessary cofactors: sodium pyruvate (substrate), coenzyme A, and thiamine pyrophosphate[18][19].

-

Reaction Setup: In an anaerobic cuvette or 96-well plate inside an anaerobic chamber, combine the assay buffer with the artificial electron acceptor (e.g., methyl viologen)[19].

-

Inhibitor Addition: Add varying concentrations of Tizoxanide or Tizoxanide Glucuronide (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle-only control.

-

Enzyme Incubation: Add purified PFOR enzyme to the mixture and incubate for a short period (e.g., 5-10 minutes) to allow for inhibitor binding[18].

-

Reaction Initiation & Monitoring: Initiate the enzymatic reaction by adding the substrate, sodium pyruvate[18]. Immediately begin monitoring the increase in absorbance at the appropriate wavelength (e.g., 604 nm for methyl viologen) over time using a spectrophotometer[19].

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC₅₀ value.

-

Conclusion

The pharmacological narrative of nitazoxanide is a compelling example of how a drug's efficacy can be determined by the collective and distinct actions of its metabolites. Tizoxanide serves as the primary broad-spectrum anti-infective, exerting its antibacterial and antiparasitic effects through the inhibition of the PFOR enzyme and its antiviral effects by modulating host cell pathways.

Conversely, tizoxanide glucuronide, far from being an inert waste product, is a potent and highly specific inhibitor of the intracellular sexual stages of Cryptosporidium parvum. This unique activity profile suggests a sophisticated synergistic mechanism in the treatment of cryptosporidiosis, where tizoxanide targets extracellular parasites and tizoxanide glucuronide targets the intracellular replicative forms. For researchers and drug developers, this case underscores the critical importance of thoroughly characterizing the pharmacological activity of major metabolites, as they may possess unexpected and clinically relevant therapeutic properties.

References

-

Theodos, C. M., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. Journal of Antimicrobial Chemotherapy, 46(1), 57-60. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nitazoxanide? [Link]

-

Patsnap Synapse. (2024, June 14). What is Nitazoxanide used for? [Link]

-

Korba, B. E., et al. (2008). Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication. Antiviral Research, 77(1), 56-63. [Link]

-

PubMed. (2000, July 15). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Nitazoxanide tablets - accessdata.fda.gov. [Link]

-

U.S. Food and Drug Administration (FDA). (2005, June 3). microbiology review(s) - accessdata.fda.gov. [Link]

-

Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103. [Link]

-

Sponseller, J. K., et al. (2024). Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum. Parasitology Research. [Link]

-

Bio-protocol. (n.d.). PFOR enzyme assay. [Link]

-

Tiffert, Y., et al. (2022). Octaarginine Improves the Efficacy of Nitazoxanide against Cryptosporidium parvum. Pathogens, 11(6), 653. [Link]

-

Theodos, C. M., et al. (1998). Efficacy of Nitazoxanide against Cryptosporidium parvum in Cell Culture and in Animal Models. Antimicrobial Agents and Chemotherapy, 42(8), 1959-1965. [Link]

-

Hoffman, P. S., et al. (2007). Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni. Antimicrobial Agents and Chemotherapy, 51(3), 868-876. [Link]

-

Sponseller, J., et al. (2024, February 10). Comparative efficacy and safety of anti-cryptosporidial agents: An in vitro study on Nitazoxanide, HFL, KDU731, and Paromomycin against Cryptosporidium parvum. bioRxiv. [Link]

-

Gargala, G., et al. (2012). Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum. Antimicrobial Agents and Chemotherapy, 56(6), 3315-3323. [Link]

-

Pediatric Oncall. (n.d.). Nitazoxanide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Zhang, H., et al. (2022). On-target inhibition of Cryptosporidium parvum by nitazoxanide (NTZ) and paclitaxel (PTX) validated using a novel MDR1-transgenic host cell model and algorithms to quantify the effect on the parasite target. PLoS Pathogens, 18(1), e1010225. [Link]

-

Broekhuysen, J., et al. (2000). Nitazoxanide: Pharmacokinetics and metabolism in man. International Journal of Clinical Pharmacology and Therapeutics, 38(8), 387-394. [Link]

-

Noth, J., et al. (2016). Pyruvate:ferredoxin Oxidoreductase (PFR1) Activity Assays Using Methyl Viologen as Artificial Electron Acceptor. Bio-protocol, 6(21). [Link]

-

Taylor & Francis. (n.d.). Tizoxanide – Knowledge and References. [Link]

-

Lam, K. K., et al. (2012). Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis. PLoS Pathogens, 8(5), e1002691. [Link]

-

Rezende, V. M., et al. (2024). Bioequivalence of two oral formulations of nitazoxanide in healthy volunteers. Revista Brasileira de Farmácia Hospitalar e Serviços de Saúde, 15(3), e1106. [Link]

-

U.S. Food and Drug Administration (FDA). (2005, June 15). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

-

Gargala, G., et al. (2000). Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infecte. SciSpace. [Link]

-

Sandiego. (n.d.). Enzyme Assay Protocol. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Nitazoxanide used for? [synapse.patsnap.com]

- 3. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication... [natap.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitazoxanide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

Solubility Properties and Physicochemical Profiling of Tizoxanide Glucuronide Sodium Salt

Executive Summary

Understanding the solubility and physicochemical properties of drug metabolites is a critical step in late-stage drug development, pharmacokinetics, and analytical tracing. Tizoxanide glucuronide sodium salt (CAS 221287-83-8) is the highly soluble, synthesized salt form of the major Phase II circulating metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral thiazolide[1]. This technical guide explores the structural causality behind its enhanced solubility, outlines its physicochemical profile, and provides a self-validating experimental protocol for accurately measuring its thermodynamic solubility.

Metabolic Context and Structural Causality

Nitazoxanide (NTZ) is administered as a prodrug. Despite its clinical efficacy, NTZ is hampered by poor aqueous solubility (approx. 0.00755 mg/mL) and low oral bioavailability[1]. Upon ingestion, esterases rapidly hydrolyze NTZ into its active circulating form, tizoxanide (TZ)[2].

To facilitate renal and biliary clearance, TZ undergoes extensive Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form tizoxanide glucuronide [3]. The addition of the glucuronic acid moiety introduces multiple hydroxyl groups and a carboxylic acid, drastically increasing the Topological Polar Surface Area (TPSA) to 233 Ų[4].

While the free acid of tizoxanide glucuronide is moderately soluble, isolating it as a sodium salt pre-ionizes the carboxylic acid. This structural modification disrupts the crystal lattice energy and maximizes ion-dipole interactions with water molecules, providing the thermodynamic driving force necessary for rapid dissolution and high equilibrium solubility[3].

Metabolic pathway of nitazoxanide to tizoxanide glucuronide sodium salt.

Physicochemical Properties

The quantitative data below highlights the transition from a lipophilic prodrug to a highly polar, excretable salt. The sodium salt form is heavily utilized in analytical laboratories as a stable reference standard for LC-MS/MS quantification of patient plasma and urine[5].

Table 1: Physicochemical Properties of Nitazoxanide and its Metabolites

| Compound | Molecular Weight | Aqueous Solubility | LogP / TPSA | Reference |

| Nitazoxanide (Prodrug) | 307.28 g/mol | 0.00755 mg/mL | LogP: 1.63 | [1] |

| Tizoxanide (Active) | 265.25 g/mol | Poor | - | [2] |

| Tizoxanide Glucuronide | 441.40 g/mol | Moderate | TPSA: 233 Ų | [4] |

| Tizoxanide Glucuronide Sodium Salt | 463.35 g/mol | High (>1.0 mg/mL)* | - | [6] |

*Estimated based on general salt formulation enhancements for thiazolides[7].

Self-Validating Experimental Protocol: Equilibrium Solubility

Standard solubility assays often fail when applied to highly soluble salts because the salt can disproportionate into its less soluble free-acid form in buffered media, leading to falsely low solubility readings.

To ensure scientific integrity, the following protocol is designed as a self-validating system . By employing orthogonal analytical techniques (HPLC-UV for the liquid phase, XRPD for the solid phase), we guarantee that the solubility measured corresponds strictly to the intact sodium salt.

Self-validating workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Solid-State Verification (Input Validation)

-

Action: Analyze the starting bulk powder of tizoxanide glucuronide sodium salt using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

-

Causality: Amorphous impurities possess lower lattice energies than crystalline forms and will artificially inflate the apparent solubility. Confirming a highly crystalline starting material establishes a reliable baseline.

Step 2: Media Preparation and Equilibration

-

Action: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM acetate buffer (pH 4.5). Add an excess of the sodium salt (e.g., 50 mg) to 1 mL of each buffer in sealed glass vials. Agitate at 37.0 ± 0.5 °C for 48 hours.

-

Causality: A 48-hour equilibration period is critical. Shorter timeframes may capture a transient metastable supersaturation state rather than true thermodynamic equilibrium.

Step 3: Phase Separation (Dual-Step Isolation)

-

Action: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of the filtrate.

-

Causality: Centrifugation prevents filter clogging by bulk solids. Filtration removes sub-micron colloidal particles that have not truly dissolved. Discarding the initial filtrate saturates any non-specific binding sites on the PTFE membrane, preventing the underestimation of the highly polar glucuronide concentration.

Step 4: Quantification (HPLC-UV)

-

Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV (λ = 240 nm) against a validated calibration curve to determine the exact concentration.

Step 5: Residue Analysis (Output Validation)

-

Action: Recover the solid pellet from the centrifugation step, dry it gently under nitrogen, and analyze it via XRPD.

-

Causality: This is the core self-validating step. If the XRPD pattern matches the starting material, the measured concentration represents the true solubility of the sodium salt. If the pattern shifts to that of tizoxanide glucuronide free acid, the salt has disproportionated, and the data must be flagged as the solubility of the free acid.

Conclusion

The conversion of nitazoxanide to tizoxanide glucuronide represents a textbook example of Phase II metabolism enhancing molecular hydrophilicity. By isolating this metabolite as a sodium salt, researchers can bypass the lattice energy barriers of the free acid, achieving the high aqueous solubility required for rigorous in vitro assays and pharmacokinetic standardizations. Employing self-validating protocols ensures that the physicochemical data generated is robust, reproducible, and free from phase-transformation artifacts.

References

-

PubChem CID 41684 - Nitazoxanide: Structure, Chemical Names, Physical and Chemical Properties. National Center for Biotechnology Information. URL:[Link]

-

Wikipedia - Tizoxanide: Desacetyl-nitazoxanide properties and metabolism. Wikimedia Foundation. URL:[Link]

-

PubChem CID 9824563 - Tizoxanide glucuronide: Structure, Chemical Names, Physical and Chemical Properties. National Center for Biotechnology Information. URL:[Link]

-

PubChem CID 46783100 - Tizoxanide O-b-D-glucuronide sodium salt: Structure, Chemical Names, Physical and Chemical Properties. National Center for Biotechnology Information. URL:[Link]

- US Patent 10196411B2 - Tizoxanide phosphate and alkane sulfonate and pharmaceutical applications thereof. Google Patents.

Sources

- 1. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tizoxanide - Wikipedia [en.wikipedia.org]

- 3. CAS 296777-75-8: Tizoxanide glucuronide | CymitQuimica [cymitquimica.com]

- 4. Tizoxanide glucuronide | C16H15N3O10S | CID 9824563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. US10196411B2 - Tizoxanide phosphate and alkane sulfonate and pharmaceutical applications thereof - Google Patents [patents.google.com]

Tizoxanide glucuronide sodium salt SMILES and InChI key

Tizoxanide Glucuronide Sodium Salt: Structural Identity, Pharmacological Role, and Bioanalytical Quantification

Executive Summary

Nitazoxanide is a broad-spectrum thiazolide antiparasitic and antiviral agent. Upon oral administration, it is rapidly metabolized into its active form, tizoxanide, which subsequently undergoes phase II hepatic metabolism to form tizoxanide glucuronide. This technical guide provides an in-depth analysis of the sodium salt of this major metabolite—Tizoxanide Glucuronide Sodium Salt. It details its precise chemical identifiers (SMILES and InChIKey), its role in the pharmacological signaling pathway, and establishes a self-validating LC-MS/MS analytical workflow for its quantification in pharmacokinetic studies.

Structural Bioinformatics and Chemical Identity

In drug development and analytical chemistry, unambiguous molecular identification is critical. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) serve as standard machine-readable formats for chemical structures, ensuring consistency across global databases[1].

For the sodium salt of tizoxanide glucuronide, the carboxylic acid group on the glucuronic acid moiety is deprotonated, yielding a net negative charge that is balanced by a sodium cation. This specific salt form is widely utilized as an analytical reference standard[2].

Table 1: Chemical Identifiers and Properties of Tizoxanide Glucuronide Sodium Salt

| Property | Value |

| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-((5-nitrothiazol-2-yl)carbamoyl)phenoxy)tetrahydro-2H-pyran-2-carboxylate |

| Molecular Formula | C16H14N3NaO10S |

| Molecular Weight | 463.35 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[O-])O[C@H]3[O-])O3)O)O)O.[Na+] |

| InChIKey | HJXNHPDNJXKILF-MFUMLHGQSA-M |

| CAS Registry Number | 221287-83-8 |

| PubChem CID | 46783100 |

Data synthesized from the [2] and .

Pharmacological Context & Metabolic Pathway

Nitazoxanide (NTZ) functions as a prodrug. Following oral administration, NTZ is rapidly and completely hydrolyzed by plasma and tissue esterases to its desacetyl active metabolite, tizoxanide (T)[3]. Tizoxanide exhibits potent inhibitory activity against the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential to anaerobic energy metabolism in parasites[4].

Subsequently, tizoxanide undergoes extensive Phase II metabolism via hepatic UDP-glucuronosyltransferases (UGTs) to form tizoxanide glucuronide (TG)[3]. This glucuronidation significantly increases the hydrophilicity of the molecule, neutralizing its bioactivity and facilitating its systemic clearance and excretion through urine and bile[5].

Metabolic pathway of Nitazoxanide to Tizoxanide Glucuronide.

Bioanalytical Workflow: LC-MS/MS Quantification

To accurately determine the pharmacokinetic profile of nitazoxanide, bioanalytical assays must simultaneously quantify both tizoxanide and tizoxanide glucuronide in plasma[3]. The following methodology outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Step-by-Step Methodology

Objective: Isolate and quantify Tizoxanide Glucuronide from plasma matrices while mitigating matrix effects and ion suppression.

-

Sample Aliquoting & Internal Standard (IS) Addition:

-

Action: Transfer 50 µL of plasma into a clean microcentrifuge tube. Immediately add 10 µL of Internal Standard (e.g., Tizoxanide-d4 or Glipizide at 500 ng/mL)[3].

-

Causality: Introducing the IS prior to any extraction step creates a self-validating analytical system. It mathematically corrects for downstream volumetric errors, extraction recovery variations, and matrix-induced ion suppression during MS ionization.

-

-

Protein Precipitation:

-

Action: Add 150 µL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes[3].

-

Causality: Tizoxanide and its metabolites are highly protein-bound (>99% in plasma). The high ratio of organic solvent denatures plasma proteins, disrupting the drug-protein binding complex and precipitating the proteins, thereby extracting the free glucuronide into the organic phase.

-

-

Centrifugation:

-

Action: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C.

-

Causality: High-speed centrifugation tightly pellets the denatured proteins. Harvesting a clear supernatant prevents LC column clogging and extends the lifespan of the analytical instrumentation.

-

-

Supernatant Transfer & Evaporation:

-

Action: Transfer 100 µL of the clear supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Causality: Removing the high-percentage organic solvent concentrates the sample and prevents "solvent effects" (such as peak distortion or fronting) that occur when a highly organic sample is injected into a highly aqueous LC mobile phase.

-

-

Reconstitution:

-

Action: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile / 90% 5 mM ammonium formate buffer, pH 3.0)[3].

-

Causality: Matching the sample diluent to the initial mobile phase conditions ensures optimal peak focusing at the head of the analytical column, yielding sharp, symmetrical chromatographic peaks.

-

-

LC-MS/MS Analysis:

-

Action: Inject 5 µL onto a C18 reversed-phase column. Detect using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[3].

-

Causality: The C18 column provides necessary hydrophobic retention. The negative ESI mode is highly sensitive for the deprotonated carboxylic acid moiety of the glucuronide. MRM filters out matrix noise by monitoring specific precursor-to-product ion transitions, ensuring absolute analytical specificity.

-

Step-by-step LC-MS/MS analytical workflow for Tizoxanide Glucuronide.

Mass Spectrometry Parameters

In negative ion mode, tizoxanide glucuronide readily loses a proton (and the sodium counterion) to form the [M-H]⁻ precursor ion at m/z 440.0. Fragmentation of this precursor yields a dominant product ion at m/z 264.0, corresponding to the cleavage of the glucuronic acid moiety, leaving the core tizoxanide structure[3].

Table 2: Typical LC-MS/MS MRM Parameters

| Analyte | Precursor Ion[M-H]⁻ (m/z) | Product Ion (m/z) | Ionization Mode |

| Tizoxanide | 264.0 | 217.0 | ESI (-) |

| Tizoxanide Glucuronide | 440.0 | 264.0 | ESI (-) |

| Tizoxanide-d4 (IS) | 268.0 | 221.0 | ESI (-) |

Data aggregated from established bioanalytical methodologies[3][4]. Note: Specific collision energies and declustering potentials require optimization per instrument.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 46783100, Tizoxanide O-b-D-glucuronide sodium salt". PubChem, National Library of Medicine. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9824563, Tizoxanide glucuronide". PubChem, National Library of Medicine. URL:[Link]

-

NDC List. "UNII UK7LCG2CFR - TIZOXANIDE GLUCURONIDE SODIUM SALT". National Drug Code Directory. URL:[Link]

-

Liu, J., et al. "Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry". ResearchGate (Biomedical Chromatography). URL:[Link]

Sources

Methodological & Application

Advanced LC-MS/MS Method Development for the Quantification of Tizoxanide Glucuronide in Biological Matrices

Introduction & Pharmacokinetic Context

Nitazoxanide (NTZ) is a broad-spectrum 1 that has garnered significant attention in drug repurposing efforts[1]. Following oral administration, parent NTZ is rarely detected in systemic circulation due to rapid in vivo deacetylation[2]. It is immediately converted into its active metabolite, tizoxanide (TZ), which is highly bound to plasma proteins[3]. TZ is subsequently metabolized via hepatic UGT enzymes into an inactive phase II conjugate, tizoxanide glucuronide (TZG)[1].

For robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling, bioanalytical scientists must simultaneously quantify both TZ and TZG. This is particularly critical when evaluating high-dose regimens where metabolic saturation may occur, requiring 4 across multiple biological matrices[4].

Fig 1. Metabolic conversion of nitazoxanide to tizoxanide and tizoxanide glucuronide.

Methodological Principles & Causality

As a Senior Application Scientist, designing an LC-MS/MS assay for a phase II metabolite requires moving beyond standard protocols to understand the physicochemical causality behind each step.

Extraction Causality: Preventing Ex Vivo Hydrolysis

Glucuronide metabolites are inherently polar and susceptible to ex vivo degradation. While solid-phase extraction (SPE) is an option, a simple5 (PPT) is highly effective and minimizes sample handling time[5]. By utilizing cold ACN (4°C), we instantly denature plasma proteins and quench residual β-glucuronidase activity. This strict temperature control is the primary mechanism preventing the back-conversion of TZG to TZ during sample preparation.

Chromatographic Causality: Managing Polarity

Separation is achieved on a reverse-phase C18 column. Because TZG is highly polar due to its glucuronic acid moiety, it risks eluting in the void volume where ion suppression from endogenous phospholipids is most severe. To counter this, the mobile phase must be acidic. Utilizing a 6 (pH ~3.5) neutralizes the carboxylic acid group on the glucuronide, increasing its hydrophobicity and ensuring adequate retention and baseline separation from TZ[6].

Mass Spectrometry Causality: Negative Ionization Dynamics

Both TZ and TZG possess acidic functional groups, making electrospray ionization in negative mode (ESI-) the optimal choice[6]. TZG forms a stable deprotonated precursor ion [M-H]- at m/z 440.0. Upon collision-induced dissociation (CID), the weak glycosidic bond is cleaved, neutralizing the glucuronic acid (176 Da) and yielding an abundant product ion at m/z 264.0 (the TZ anion)[1].

Experimental Workflow & Self-Validating Protocols

Fig 2. Optimized LC-MS/MS sample preparation and analysis workflow for TZG.

Step-by-Step Plasma Extraction Protocol

-

Sample Aliquoting: Transfer 50 µL of plasma (mouse or human) into a pre-chilled 1.5 mL microcentrifuge tube[6].

-

Internal Standard Addition: Add 150 µL of cold acetonitrile (4°C) containing the internal standard (e.g., Glipizide at 100 ng/mL or Tizoxanide-d4).

-

Precipitation: Vortex the mixture vigorously for 2 minutes to ensure complete protein crashing.

-

Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

The Self-Validating System: In-Source Fragmentation Check

A robust protocol must be self-validating. Glucuronides are notorious for undergoing in-source fragmentation inside the mass spectrometer, converting back to their aglycone form before reaching Q1.

-

Validation Step: Inject a blank plasma extract spiked only with TZG.

-

Observation: Monitor the TZ transition (m/z 264 → 217).

-

Action: If a peak appears in the TZ channel at the exact retention time of TZG, in-source fragmentation is occurring. You must lower the Declustering Potential (DP) and source temperature until this artifact is eliminated. This ensures the quantification of the active metabolite is mathematically decoupled from the degradation of its phase II conjugate.

Quantitative Data & Operational Parameters

Table 1: UHPLC Gradient Conditions

Chromatographic separation is executed on a sub-2 µm C18 column (e.g., 50 × 2.1 mm) maintained at 40°C.

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 0.40 | 90 | 10 |

| 0.5 | 0.40 | 90 | 10 |

| 2.5 | 0.40 | 10 | 90 |

| 3.5 | 0.40 | 10 | 90 |

| 3.6 | 0.40 | 90 | 10 |

| 5.0 | 0.40 | 90 | 10 |

Mobile Phase A: 5 mM Ammonium Formate + 0.05% Formic Acid in Water. Mobile Phase B: 100% Acetonitrile.

Table 2: MRM Transitions and MS Parameters

The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Ion Mode |

| Tizoxanide (TZ) | 264.0 | 217.0 | -45 | -25 | ESI (-) |

| Tizoxanide Glucuronide (TZG) | 440.0 | 264.0 | -50 | -30 | ESI (-) |

| Glipizide (IS) | 444.1 | 319.1 | -40 | -20 | ESI (-) |

Table 3: Assay Validation Summary

The method demonstrates excellent linearity and recovery, meeting FDA bioanalytical validation guidelines for both preclinical and clinical applications[6].

| Validation Parameter | Tizoxanide (TZ) | Tizoxanide Glucuronide (TZG) |

| Linear Dynamic Range | 1.0 – 500.0 ng/mL | 5.0 – 1000.0 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 5.0 ng/mL |

| Intra-day Precision (RSD) | < 13.2% | < 13.2% |

| Inter-day Accuracy | -9.6% to 9.3% | -9.6% to 9.3% |

| Extraction Recovery | > 85% | > 85% |

References

-

Liu, J., et al. (2016). Simultaneous Quantification of Tizoxanide and Tizoxanide Glucuronide in Mouse Plasma by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. 1

-

FDA Center for Drug Evaluation and Research (2004). 21-497 Alinia Clinical Pharmacology Biopharmaceutics Review. FDA.gov. 2

-

Liu, J., et al. (2016). LC-MS/MS measurements of tizoxanide and tizoxanide glucuronide in mice. ResearchGate. 6

-

Al-Obaidi, H., et al. (2024). Atazanavir/Ritonavir Increased Tizoxanide Exposure from Oral Nitazoxanide through Pharmacokinetic Interaction in Healthy Volunteers. MDPI. 3

-

Liu, J., et al. (2016). Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography–tandem mass spectrometry. SciSpace. 5

-

Neary, M., et al. (2020). Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research. University of Liverpool Repository. 4

Sources

- 1. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

High-Resolution Extraction and Quantification Protocols for Tizoxanide Glucuronide in Plasma

Introduction & Pharmacokinetic Context

Nitazoxanide (NTZ) is a broad-spectrum thiazolide antiparasitic and antiviral agent currently under extensive investigation for repurposed applications, including SARS-CoV-2 and oncology[1],[2]. Upon oral administration, the prodrug NTZ is rapidly and completely deacetylated in the blood to its active aglycone, tizoxanide (TZ)[1]. Tizoxanide subsequently undergoes extensive hepatic phase II metabolism to form tizoxanide glucuronide (TZG) [2].

Pharmacokinetic analyses reveal that TZG is the predominant circulating species; its maximum plasma concentration (

Metabolic conversion of nitazoxanide to tizoxanide and its subsequent glucuronidation.

Analytical Rationale & Causality (E-E-A-T)

Extracting phase II metabolites from complex biological matrices requires precision chemistry. Glucuronides are highly polar and inherently susceptible to ex vivo hydrolysis back to their aglycone forms if subjected to harsh pH extremes or thermal stress. Furthermore, tizoxanide exhibits strong plasma protein binding (>99%).

To design a self-validating and robust extraction protocol, the methodology must achieve three mechanistic goals:

-

Protein Denaturation: Disrupt the strong non-covalent interactions between the drug and plasma proteins (e.g., human serum albumin).

-

Metabolite Preservation: Maintain a mildly acidic environment to keep the glucuronide moiety protonated, preventing degradation during extraction[1].

-

Matrix Effect Mitigation: Remove endogenous phospholipids that cause ion suppression during Electrospray Ionization (ESI).

LC-MS/MS Quantitative Parameters

Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI-)[2]. Chromatographic separation is typically performed on a reversed-phase C18 column using a gradient of 5 mM ammonium formate buffer (containing 0.05% formic acid) and acetonitrile[2].

Table 1: Optimized MRM Transitions and LC-MS/MS Parameters

| Analyte | Precursor Ion ( | Product Ion ( | Ionization Mode | Linear Range (ng/mL) |

| Tizoxanide (TZ) | 264.0 | 217.0 | ESI (-) | 1.0 – 500.0 |

| Tizoxanide Glucuronide (TZG) | 440.0 | 264.0 | ESI (-) | 5.0 – 1000.0 |

| Tizoxanide-d4 (SIL-IS) | 268.0 | 221.0 | ESI (-) | N/A (Internal Std) |

Note: Data synthesized from validated murine and human plasma assays[1],[2].

Extraction Workflows

Comparative extraction workflows for isolating tizoxanide glucuronide from plasma matrices.

Protocol A: Acidified Protein Precipitation (PP)

Application: High-throughput clinical PK studies where rapid turnaround is prioritized[1],[2].

-

Aliquot: Transfer 50 µL of thawed plasma into a 1.5 mL low-bind microcentrifuge tube[2].

-

Spike IS: Add 10 µL of the working Internal Standard solution (Tizoxanide-d4). Vortex briefly.

-

Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid[1].

-

Causality Note: The addition of 0.1% formic acid lowers the pH, effectively denaturing binding proteins to release TZ/TZG while ensuring the glucuronide remains protonated and chemically stable.

-

-

Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and precipitation.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Reconstitution/Dilution: Transfer 50 µL of the clear supernatant to an autosampler vial and dilute with 50 µL of Reconstitution Solution (5 mM ammonium formate : acetonitrile, 50:50 v/v)[1],[5].

-

Causality Note: Injecting a highly organic supernatant directly onto a reversed-phase column causes peak broadening and splitting (the "solvent effect"). Diluting the extract with the aqueous buffer matches the initial mobile phase conditions, ensuring sharp chromatographic peaks.

-

Protocol B: Solid-Phase Extraction (SPE)

Application: Overcoming severe matrix effects (ion suppression) or achieving ultra-low Limits of Quantification (LLOQ)[6].

-

Sample Preparation: Aliquot 50 µL of plasma, spike with IS, and dilute with 150 µL of 2% phosphoric acid (

) in water.-

Causality Note: Acidification breaks protein binding and ensures the polar TZG is fully un-ionized, maximizing its retention on a reversed-phase polymeric sorbent (e.g., Oasis HLB).

-

-

Conditioning: Condition a 30 mg/well SPE plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

-

Loading: Load the acidified plasma sample onto the SPE cartridge. Draw through at a low vacuum (1-2 inHg).

-

Washing: Wash the sorbent with 1 mL of 5% Methanol in Water.

-

Causality Note: This critical step washes away hydrophilic plasma salts and proteins without eluting the tightly bound TZ and TZG.

-

-

Elution: Elute the target analytes with 2 × 500 µL of 100% Acetonitrile into a clean collection plate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

Quality Control & Self-Validating Systems

To ensure trustworthiness and strict adherence to FDA/EMA bioanalytical guidelines, the extraction protocol must operate as a self-validating system:

-

Stable Isotope Labeled Internal Standard (SIL-IS): The use of a deuterated analog (Tizoxanide-d4) is mandatory. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it perfectly tracks extraction recovery losses and co-elutes chromatographically. This co-elution normalizes any matrix-induced ion suppression or enhancement occurring in the MS source.

-

Matrix Effect Evaluation: Post-column infusion experiments must be conducted during method validation. If the simple PP method (Protocol A) yields a matrix factor outside the acceptable range (normalized MF not within 0.85–1.15), the laboratory must pivot to the SPE method (Protocol B) to physically remove the offending phospholipids[6].

-

Ex Vivo Stability: TZG is prone to benchtop degradation. Quality control (QC) samples must be extracted on ice, and autosampler stability must be validated at 4°C for at least 48 hours to guarantee that no back-conversion of TZG to TZ occurs post-extraction.

References

1.[1] An open label, adaptive, phase 1 trial of high-dose oral nitazoxanide in healthy volunteers: an antiviral candidate for SARS-CoV-2. medRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTnMOKDnE5dyFHfhwfrGY6MXK3VoJhf7RaI9zO0MUcW49aMgnOf4LnoStYWgIRi9T0RJCvOW3ypy1Jvf_CpaOurZb5mufGU_H9WlWSKYlMHGEXVWDprYW0wGd3kbzP4OuYjQKROOlMJyUzMl6aXq7KklSROWeUKXppkLddTXExYYg=] 2.[5] An Open Label, Adaptive, Phase 1 Trial of High‐Dose Oral Nitazoxanide in Healthy Volunteers: An Antiviral Candidate for SARS‐CoV‐2. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkXT4BCsyl27WVRLahukOBA4a9ngPZDkr4WTC7DKih88JZ7t45HJbDPvnjh_cZJtgRX8R_q23EICyGD2HvazOB7VITBYNiG5wnO0-AaY4j3WtO9UoKmITXeGQpnyu-o8HVApQc7YyyXLX3jA==] 3.[6] Tizoxanide-d4 - Benchchem. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRC77Bpt10NVUGQl3VvO7K0e-ZAQoqDnavqkIvWrR9NA1vEOglDfPAP8zxasukgd8xj032WbzrNPYW7IY2uGxTtZMtBtozue6A9feTwPEXE01rkUDsT9hioO8TuS-QTSItlQyQ_PE=] 4.[4] Bioequivalence of two oral formulations of nitazoxanide in healthy volunteers. RBFHSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwbSBU_j8EOrue-HLprEeuLpsxrg3h3xGsO1RhPt48KuNwfAp0o0RpezwJIoPbgze_Ylhlh5XYbDK1vE5PA7qfPI5xAj5d6_L_Mpz4snoMR5vUCWTiSCcwUUT8h-shFWOv_aFYf6vNn5VTETE=] 5.[2] Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx_awHM9z0is9wtH6tXs2lixrB4EcN4yhm5OJ20mf5efVNk7_m43IOnwNjvMrUvRFhKkGXL5a3MJ3MowN2CzpnQzf44_m-KVKMp4JO-dr_55dpV1zq9GLN7xWQNUK2_EAfA5JsiYdMKtYTNzhYWphC-387UjdBfqSjnUWe7BY9fAG0q5gT-nU2Flog8Jfwgzp_YDvHBnXrPGTmsbnuwlqsoMkZvxXhTnyqd1_MLrvcwMed8XHj4xJ19QUujxtbASPby6lvN73yHXuOxM0hEBeA3pJQnhyPVNNzpjzhieeNxha_8EaLvPmya7N90DIj8SnlAmBT5LmoACTO_L-CwqtZG2dTO7YOzawKrohOJgJJOok77irKKI3pfBpkLLZwSUaaySSYo7W-t_dkzpnBwf4v_GVhulQo] 6.[3] US10577337B2 - Compositions and methods of treatment with prodrugs of tizoxanide, an analogue or salt thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE55b0prF6W0_DDe5uJMn2vLMokJ7mgMiIAMXYzDP5tJ_Go339gs_iufTnPEdSs1_zDOjLPdcnp-rUd9cVAF5HK_SAmVZYhtHWoL2cm1IpY5bG2SpAysexawvEE3fFLP5kwBclZea0XdWMzKQ==]

Sources

- 1. medrxiv.org [medrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. US10577337B2 - Compositions and methods of treatment with prodrugs of tizoxanide, an analogue or salt thereof - Google Patents [patents.google.com]

- 4. jhphs.org [jhphs.org]

- 5. An Open Label, Adaptive, Phase 1 Trial of High‐Dose Oral Nitazoxanide in Healthy Volunteers: An Antiviral Candidate for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tizoxanide-d4 | Benchchem [benchchem.com]

Application Note: Advanced HPLC and LC-MS/MS Methodologies for the Detection of Tizoxanide Glucuronide in Biological Fluids

Executive Summary